molecular formula C15H16N4O2 B4553518 N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4553518
M. Wt: 284.31 g/mol
InChI Key: JGEWQOBGCOOFHT-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 3, and 6, and a carboxamide group at position 4 linked to a 2-furylmethyl moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-7-12(13-10(2)18-19(3)14(13)17-9)15(20)16-8-11-5-4-6-21-11/h4-7H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEWQOBGCOOFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method involves the palladium-catalyzed aminocarbonylation of pyrazolo[3,4-b]pyridine derivatives. This reaction uses carbon monoxide gas, which can be generated ex situ, and various amines to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aminocarbonylation process to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: CAS 1005612-70-3 ()

Compound Name : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular Formula : C₂₁H₂₂N₆O
Molecular Weight : 374.4 g/mol

Key Structural Differences:

Core Substitutions :

  • Target Compound : 1,3,6-Trimethyl on the pyrazolo[3,4-b]pyridine core.
  • CAS 1005612-70-3 : 3,6-Dimethyl and 1-phenyl groups on the core.

Carboxamide Substituent :

  • Target Compound : 2-Furylmethyl group attached to the carboxamide.
  • CAS 1005612-70-3 : 1-Ethyl-3-methylpyrazol-4-yl group attached to the carboxamide.

Molecular Weight :

  • The target compound (estimated formula: ~C₁₅H₁₆N₄O₂) has a lower molecular weight (~300–330 g/mol) compared to CAS 1005612-70-3 (374.4 g/mol), primarily due to the absence of a phenyl group and smaller carboxamide substituent.
Inferred Property Comparisons:
  • Solubility : The 2-furylmethyl group (polar oxygen atom) in the target compound could enhance aqueous solubility relative to the pyrazolyl group in CAS 1005612-70-3.
  • Synthetic Complexity : The phenyl substitution in CAS 1005612-70-3 may require more complex coupling reactions compared to the furylmethyl group, which can be introduced via simpler alkylation or amidation steps.

Comparison with Energetic Materials ()

While the provided evidence extensively discusses nitro-substituted furazans (e.g., DNTF in ), these compounds are unrelated to the target’s pyrazolo[3,4-b]pyridine structure. DNTF (3,4-dinitrofuroxan) is an explosive with high density (1.937 g/cm³) and detonation velocity (8930 m/s) due to its nitro groups and fused heterocyclic system .

Comparison with Chromene-Pyrimidine Derivatives ()

Example 53 in describes a pyrazolo[3,4-d]pyrimidine derivative with a fluorinated chromene moiety. Key differences include:

  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyrazolo[3,4-b]pyridine.
  • Substituents : Fluorinated aromatic systems in vs. methyl and furyl groups in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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